Isobutyl oleate

Description

Properties

IUPAC Name |

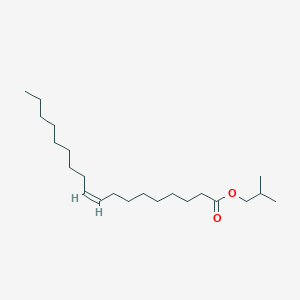

2-methylpropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h11-12,21H,4-10,13-20H2,1-3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJLQJFVFMCVHG-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064899 | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-47-2 | |

| Record name | Isobutyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyl oleate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9LEY6XW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobutyl Oleate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Isobutyl Oleate (CAS Number: 10024-47-2)

This technical guide provides a comprehensive overview of this compound, a fatty acid ester with significant applications in various scientific and industrial fields, including pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.

Core Chemical Information

CAS Number: 10024-47-2

Molecular Formula: C₂₂H₄₂O₂

Physicochemical Properties

This compound is the ester of oleic acid and isobutanol. It is a clear, colorless to pale yellow oily liquid. Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 338.57 g/mol | |

| Density | 0.86 - 0.87 g/cm³ at 20°C | |

| Boiling Point | 411.2°C at 760 mmHg | |

| Flash Point | 87.4°C (189°F) | |

| Saponification Value | 163 - 173 mg KOH/g | |

| Iodine Value | 70 - 100 g I₂/100g | |

| Acid Value | ≤ 1.0 mg KOH/g | |

| Solubility | Insoluble in water. Soluble in nonpolar solvents like diethyl ether, hexane, and toluene. Miscible with oils and fats. | |

| Refractive Index | ~1.456 |

Synthesis of this compound

This compound is primarily synthesized through the esterification of oleic acid with isobutanol. This reaction can be catalyzed by acids or enzymes.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Oleic acid

-

Isobutanol

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid and isobutanol. A molar excess of isobutanol is typically used to drive the reaction towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted oleic acid.

-

Wash again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess isobutanol and any other volatile impurities using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a milder and more specific alternative to acid catalysis. The reaction typically involves the same reactants but is carried out at lower temperatures in the presence of an immobilized lipase.

Applications in Drug Development

This compound serves as a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its properties as an emollient and solvent make it suitable for various dermatological and cosmetic preparations.

Role as a Penetration Enhancer

One of the key applications of this compound in drug delivery is its function as a penetration enhancer. Penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, allowing for increased permeation of active pharmaceutical ingredients (APIs) through the skin. Fatty acid esters like this compound are believed to enhance penetration by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and facilitating drug diffusion.

Safety and Toxicology

Based on available data, this compound is considered to have a low order of toxicity. A summary of toxicological information is provided below:

| Endpoint | Result | Species | Reference |

| Oral LD50 | > 2000 mg/kg | Rat | |

| Skin Irritation | May cause skin irritation | ||

| Eye Irritation | May cause eye irritation | ||

| Inhalation | May cause mild respiratory irritation |

It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.

Visualizations

Synthesis of this compound via Fischer Esterification

Caption: A diagram illustrating the acid-catalyzed esterification of oleic acid and isobutanol to produce this compound.

Proposed Mechanism of Action as a Skin Penetration Enhancer

Caption: A simplified model of how this compound may enhance drug penetration through the skin by disrupting the lipid bilayer.

literature review on isobutyl oleate synthesis methods

An in-depth technical guide to the synthesis of isobutyl oleate, a valuable ester with applications ranging from biofuels to lubricants and plasticizers, requires a thorough examination of the prevalent synthesis methodologies. This document provides a detailed review of the core chemical and enzymatic routes, focusing on reaction mechanisms, experimental conditions, and catalytic performance. Quantitative data is summarized for comparative analysis, and key protocols are detailed for reproducibility.

Introduction to this compound Synthesis

This compound (C₂₂H₄₂O₂) is a fatty acid ester synthesized from oleic acid, a monounsaturated omega-9 fatty acid, and isobutanol. The primary method for its production is through esterification, a reversible reaction that can be catalyzed by various means to enhance reaction rates and yields. The general reaction is as follows:

Oleic Acid + Isobutanol ⇌ this compound + Water

Due to the equilibrium-limited nature of this reaction, a key challenge is to shift the equilibrium towards the product side. This is typically achieved by removing water as it is formed or by using a large excess of one of the reactants, usually the alcohol.[1][2] Research efforts are focused on optimizing catalyst efficiency, reaction conditions, and developing environmentally benign processes.[1]

Synthesis Methods and Catalysis

The synthesis of this compound can be broadly categorized into two main approaches: chemical catalysis and enzymatic catalysis.

Chemical Catalysis

Chemical catalysis involves the use of acid catalysts, which can be either homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase from the reactants).

A. Homogeneous Acid Catalysis

This is the classical approach, typically employing strong mineral acids like sulfuric acid (H₂SO₄).[3] The acid protonates the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isobutanol.

Caption: Mechanism of homogeneous acid-catalyzed esterification.

While effective in achieving high conversion rates, homogeneous catalysts present significant drawbacks, including reactor corrosion, difficulty in separation from the product mixture, and environmental concerns related to waste disposal.[4]

B. Heterogeneous Solid Acid Catalysis

To overcome the limitations of homogeneous catalysts, research has focused on solid acid catalysts. These materials are insoluble in the reaction medium, simplifying catalyst recovery (e.g., via filtration) and enabling their reuse.[5] This approach is considered a cleaner, more sustainable process.[5] Commonly used solid acid catalysts include zeolites (HY, USY, H-Beta), heteropolyacids (phosphotungstic acid, silicotungstic acid), and ion-exchange resins.[5]

Caption: Experimental workflow for heterogeneous catalysis.

Enzymatic Catalysis

Enzymatic synthesis, typically using lipases, offers a green alternative to chemical methods.[6] Lipases can catalyze the esterification reaction under milder conditions (lower temperature and pressure), often with high selectivity, which reduces the formation of by-products.[7] The enzyme can be used in free or immobilized form; immobilization on a solid support enhances stability and allows for easier recovery and reuse.

Experimental Protocols and Data

This section details the methodologies and quantitative outcomes for the key synthesis routes.

Protocol for Heterogeneous Catalytic Synthesis

This protocol is a generalized procedure based on common practices reported in the literature.[5]

-

Reactant and Catalyst Preparation: Charge a three-necked flask or a batch reactor with oleic acid and isobutanol. The mass ratio of oleic acid to isobutanol is typically in the range of 1:2 to 1:5.[5]

-

Catalyst Addition: Add the solid acid catalyst (e.g., H-Beta zeolite, phosphotungstic acid). The catalyst loading is generally between 1/100 to 1/50 of the total reactant mass.[5]

-

Reaction: Heat the mixture to the desired reaction temperature, typically between 100-130°C, under constant stirring.[5] The reaction is carried out for a duration of 2 to 6 hours.[5]

-

Product Recovery: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed, dried, and reused.[5]

-

Purification: The liquid phase, containing this compound, unreacted substrates, and water, is purified. This may involve washing with distilled water to remove any residual acid and excess alcohol, followed by drying over an anhydrous salt (e.g., sodium sulfate) and finally, purification by vacuum distillation.

Quantitative Data on Synthesis Methods

The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction parameters. The following tables summarize the quantitative data from various studies.

Table 1: Heterogeneous Solid Acid Catalysis

| Catalyst | Reactant Ratio (Oleic Acid:Alcohol) | Temperature (°C) | Time (h) | Catalyst Loading | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Various Solid Acids¹ | 1:2 to 1:5 (mass ratio) | 100-130 | 2-6 | 1-2% (of reactant mass) | High | [5] |

| 12%HPW/Y | 1:2 (molar ratio) | 100 | 1 | 0.2 g | 96% Conversion | [4] |

| Ce-HY/SBA-15 | 1:1.8 (molar ratio, acid:n-butanol) | Reflux | 4 | 5% (of oleic acid weight) | 90.6% Yield | [4] |

| QA₀.₅Ti₀.₅H₀.₅PW | Optimized | Optimized | Optimized | Optimized | 99% Esterification Rate |[4] |

¹ Catalysts include HY, USY, HZEM-5, H-Beta, phosphotungstic acid, phosphomolybdic acid, and silicotungstic acid.

Table 2: Homogeneous and Ionic Liquid Catalysis

| Catalyst | Reactant Ratio (Oleic Acid:Alcohol) | Temperature (°C) | Time (h) | Notes | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | Not specified | 100-150 | Not specified | Standard homogeneous process | High | [3] |

| [HPY][HSO₄] | 1:2 (volume ratio) | 100 | 3 | 2% (ω) catalyst dosage | Apparent reaction order of 1.0 | [8] |

| Ionic Liquid Microemulsion² | 1:0.77 (mass ratio) | 100 | 8 | Stirring at 600 rpm | 97.1% Conversion, 95.2% Yield |[3] |

² Components: [Bmim]BF₄, Triton X-100, 1-octyl-3-methylimidazolium hydrogensulfate.

Optimization of Reaction Parameters

Achieving high yields of this compound requires careful optimization of several interconnected parameters.

Caption: Interplay of parameters in synthesis optimization.

-

Molar Ratio: Increasing the molar ratio of isobutanol to oleic acid can shift the equilibrium to favor product formation. However, an excessively high ratio can complicate downstream purification and may not significantly increase the reaction rate beyond an optimal point.[1]

-

Temperature: Higher temperatures generally increase the reaction rate. For acid-catalyzed esterification, a range of 100-130°C is often optimal.[1][5] However, excessively high temperatures can lead to side reactions and degradation of the product or catalyst.

-

Catalyst Concentration: Increasing the catalyst amount typically enhances the reaction rate up to a certain point, after which the increase may become marginal or lead to unwanted side reactions.[9] For solid catalysts, mass transfer limitations can also come into play.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with a notable trend towards greener and more sustainable processes. While traditional homogeneous acid catalysis is effective, its environmental and operational drawbacks have spurred the development of heterogeneous solid acid and enzymatic catalysts. Solid acids offer significant advantages in terms of reusability and process simplification, making them a promising choice for industrial applications.[5] Enzymatic methods, though often slower, provide high selectivity under mild conditions. The optimal choice of synthesis route depends on the desired scale, purity requirements, and economic and environmental considerations. Future research will likely focus on developing more robust, active, and cost-effective heterogeneous and biocatalysts to further improve the efficiency and sustainability of this compound production.

References

- 1. This compound | 10024-47-2 | Benchchem [benchchem.com]

- 2. irjet.net [irjet.net]

- 3. BUTYL OLEATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103360244A - this compound catalytic synthesis technology - Google Patents [patents.google.com]

- 6. Butyl oleate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

physical properties of isobutyl oleate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Isobutyl Oleate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients like this compound is paramount for formulation, processing, and quality control. This compound ((Z)-9-Octadecenoic acid, 2-methylpropyl ester), a fatty acid ester, serves various functions, including as a solvent and emollient. This guide provides a detailed overview of its key physical properties—boiling point and density—supported by experimental methodologies and conceptual diagrams.

Physical Properties of this compound

The boiling point and density are critical parameters for the handling, processing, and purification of this compound. The available data is summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 222-226 °C | at 12-13 Torr[1] |

| 411.2 °C | at 760 mmHg (1 atm)[2][3][4][5] | |

| Density | 0.86 g/cm³ | at 20 °C[1][6] |

| 0.87 g/cm³ | Not specified[2][4][5] |

Experimental Protocols for Property Determination

Boiling Point Determination: Thermogravimetric Analysis (TGA)

A modern technique for determining the normal boiling point of substances with low volatility, such as fatty acid esters, is Thermogravimetric Analysis (TGA).[1] This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, precise amount of the this compound sample is placed into a TGA crucible.

-

Instrumentation: The TGA instrument is programmed to heat the sample at a constant rate under a controlled nitrogen atmosphere.

-

Data Acquisition: The instrument records the sample's mass as the temperature increases. The temperature at which a significant and rapid mass loss occurs, corresponding to the vaporization of the liquid, is correlated to its boiling point.

-

Pressure Correction: If the experiment is not conducted at standard atmospheric pressure (760 mmHg), a pressure correction, such as the Sydney-Young equation, may be applied to normalize the boiling point.[1]

Density Determination: Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a flask with a precisely known volume. This method is based on measuring the mass of the liquid that fills this known volume.

Methodology:

-

Calibration: The mass of the clean, dry, and empty pycnometer is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature, and its mass is measured again. The difference in mass allows for the precise calculation of the pycnometer's internal volume.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same controlled temperature.

-

Mass Determination: The mass of the pycnometer filled with this compound is measured.

-

Density Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Visualizations

Conceptual Relationships

The physical properties of an ester like this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. youtube.com [youtube.com]

- 6. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]

isobutyl oleate safety data sheet and handling precautions

An In-Depth Technical Guide to Isobutyl Oleate: Safety and Handling

This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough overview of handling, storage, and emergency procedures.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: 2-methylpropyl (Z)-octadec-9-enoate, 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester, Oleic acid isobutyl ester

-

CAS Number: 10024-47-2

-

Molecular Formula: C22H42O2

-

Molecular Weight: 338.57 g/mol

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance. However, it may cause mild irritation to the eyes, skin, and respiratory system. Ingestion may lead to central nervous system effects such as headaches and dizziness.

-

GHS Classification: Not classified

-

Potential Health Effects:

-

Inhalation: May cause mild respiratory irritation and potential central nervous system depression.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed and can cause central nervous system depression.

-

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Liquid | |

| Appearance / Color | Yellow, Clear, Viscous Liquid | |

| Odor | Fatty acid | |

| Density | 0.87 g/cm³ or 0.862 - 0.868 g/cm³ | |

| Boiling Point | 411.2°C at 760 mmHg | |

| Flash Point | > 180°C (> 356°F) | |

| Vapor Pressure | 5.69E-07 mmHg at 25°C | |

| Solubility | Insoluble in water. Soluble in nonpolar solvents like diethyl ether and hexane. | |

| Iodine Value | 70 - 100 | |

| Saponification Value | 163 - 173 |

Handling and Storage

Proper handling and storage are crucial to ensure safety in a laboratory or manufacturing setting.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing, and avoid breathing vapors. Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Storage: Store in a dry, cool, and well-ventilated place, away from oxidizers. Keep containers tightly closed when not in use.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. Eyewash fountains and safety showers must be easily accessible. | |

| Eye/Face Protection | Chemical safety goggles. A face shield should be worn if a splashing hazard exists. | |

| Hand Protection | Impervious rubber gloves. Gloves must be inspected prior to use. | |

| Skin Protection | Wear suitable protective clothing, such as normal work coveralls or fire/flame resistant and impervious clothing. | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a dust/mist respirator. |

First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Get medical attention if irritation persists. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Continue rinsing and consult a doctor. | |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release and Fire-Fighting Measures

Accidental Release: In case of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use appropriate personal protective equipment. Prevent the spill from entering drains or waterways. Contain the spill with sand or other inert materials, then collect it into suitable, closed containers for disposal using spark-proof tools.

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water fog.

-

Specific Hazards: Decomposition during a fire may produce toxic gases.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Experimental Protocol Principles

The specific experimental protocols used to determine the physicochemical properties of this compound are not detailed in standard Safety Data Sheets. However, these properties are typically determined using standardized methods from organizations like ASTM International or OECD. For example, the flash point mentioned in one of the SDS was determined by the Cleveland Open-Cup (COC) method. This method involves heating the substance in an open cup at a constant rate. A small flame is passed over the surface of the liquid at specified intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.

Disposal Considerations

Disposal of this compound should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the chemical to contaminate water, foodstuffs, or sewer systems. Containers should be triple-rinsed and can be offered for recycling or reconditioning.

Visual Workflow for Chemical Spill Management

The following diagram illustrates a logical workflow for handling an accidental release of this compound.

Quantum Chemical Calculations of Isobutyl Oleate Electronic Structure: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic structure of isobutyl oleate. This document details the computational methodologies, expected data, and their interpretation, offering a foundational resource for researchers in computational chemistry and drug development.

Introduction to this compound and the Importance of Electronic Structure Analysis

This compound is an ester formed from the reaction of oleic acid and isobutanol. Its molecular structure, characterized by a long aliphatic chain with a cis-double bond and an ester functional group, dictates its physicochemical properties and potential applications. Understanding the electronic structure of this compound at a quantum mechanical level is crucial for predicting its reactivity, stability, and intermolecular interactions. Such insights are invaluable in fields ranging from materials science to drug delivery, where molecular interactions govern performance.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules. These methods allow for the detailed exploration of electron distribution, molecular orbitals, and electrostatic potential, providing a microscopic understanding of molecular behavior.[1] This guide outlines the theoretical basis and a standardized workflow for conducting such calculations on this compound.

Theoretical and Computational Methodology

The electronic structure of this compound can be effectively investigated using ab initio and DFT methods.[2][3] These "first-principles" approaches solve the Schrödinger equation (or its Kohn-Sham analogue in DFT) to determine the electronic wavefunction and energy of the molecule.[1]

Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional conformation, known as the equilibrium geometry. This is achieved through a process of geometry optimization, where the total electronic energy of the molecule is minimized with respect to the coordinates of its atoms. This process effectively finds a local minimum on the potential energy surface.[2]

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Choice of Method and Basis Set: A suitable theoretical method and basis set are selected. A common and effective choice for molecules of this size is the B3LYP functional with the 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost.[3]

-

Optimization Algorithm: An iterative optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to systematically adjust the atomic coordinates to find the minimum energy structure.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.[3]

Electronic Structure Analysis

With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. Key properties that are typically analyzed include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity).[4] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions.[3]

-

Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the atoms in the molecule, yielding partial atomic charges. These charges can offer insights into the polarity of bonds and the reactivity of different atomic sites.

Predicted Quantitative Data for this compound

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented here are hypothetical and serve as an illustration of the expected results based on calculations for similar molecules.

| Parameter | Predicted Value |

| Total Energy (Hartree) | -1085.5 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 0.8 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Ionization Potential (eV) | 6.2 |

| Electron Affinity (eV) | -0.8 |

| Electronegativity (eV) | 2.7 |

| Chemical Hardness (eV) | 3.5 |

| Chemical Softness (eV⁻¹) | 0.14 |

Table 1: Predicted Global Reactivity Descriptors for this compound.

| Atom | Mulliken Charge (e) |

| O1 (C=O) | -0.55 |

| O2 (O-C) | -0.45 |

| C1 (C=O) | +0.70 |

| C=C (avg) | -0.15 |

Table 2: Selected Predicted Mulliken Atomic Charges for this compound.

Visualizations

Visualizations are essential for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Conceptual diagram of Frontier Molecular Orbitals and reactivity.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of the electronic structure of this compound. By employing methods such as DFT, researchers can obtain valuable quantitative data on molecular properties and reactivity descriptors. This in-depth understanding at the molecular level is critical for the rational design of new materials and for predicting the behavior of this compound in various chemical and biological systems. The methodologies and expected outcomes presented in this guide offer a robust starting point for scientists and researchers venturing into the computational study of fatty acid esters.

References

- 1. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 2. hpc.lsu.edu [hpc.lsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Structure, Electronic Properties, Reactivity (ELF, LOL, and Fukui), and NCI-RDG Studies of the Binary Mixture of Water and Essential Oil of Phlomis bruguieri - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isobutyl Oleate as a Plasticizer in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutyl oleate as a bio-based plasticizer in polymer synthesis. The following sections detail the synthesis of this compound, its incorporation into polymer matrices, and standardized protocols for evaluating the performance of the resulting plasticized materials.

Introduction to this compound as a Plasticizer

This compound, an ester derived from the esterification of oleic acid with isobutanol, is gaining attention as a renewable and effective plasticizer for various polymers. Its long aliphatic chain and ester functionality allow it to intercalate between polymer chains, disrupting polymer-polymer interactions and thereby increasing flexibility, reducing brittleness, and lowering the glass transition temperature (Tg) of the material. This makes it a promising alternative to traditional petroleum-based plasticizers, particularly in applications where biocompatibility and sustainability are desired, such as in medical devices, food packaging, and drug delivery systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct esterification reaction between oleic acid and isobutanol, often in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oleic acid

-

Isobutanol

-

Solid acid catalyst (e.g., HY zeolite, phosphotungstic acid)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction vessel with a reflux condenser and Dean-Stark trap (if using toluene)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a reaction vessel, combine oleic acid and isobutanol. A common molar ratio of oleic acid to isobutanol is between 1:5 and 1:2 to drive the reaction towards the product side.

-

Add the solid acid catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5% by weight of the reactants.

-

Heat the mixture to a temperature between 100-130°C with continuous stirring. The reaction time can range from 2 to 6 hours.

-

If using toluene, the water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, filter it from the reaction mixture. The catalyst can often be washed, dried, and reused.

-

Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the excess isobutanol and any solvent (if used) under reduced pressure using a rotary evaporator to obtain the purified this compound.

Incorporation of this compound into Polymers

The solvent casting method is a widely used laboratory technique for preparing polymer films with incorporated plasticizers like this compound.

Experimental Protocol: Preparation of Plasticized Polymer Films via Solvent Casting

Materials:

-

Base polymer (e.g., Polyvinyl Chloride - PVC, Polylactic Acid - PLA)

-

This compound

-

A suitable volatile solvent (e.g., tetrahydrofuran (THF) for PVC, chloroform for PLA)

-

Glass petri dish or a flat glass plate

-

A casting knife or a spreader for uniform film thickness (optional)

-

Fume hood

-

Desiccator or vacuum oven

Procedure:

-

In a beaker, dissolve the desired amount of the base polymer in the chosen solvent with stirring until a homogeneous solution is formed.

-

Add the desired weight percentage of this compound to the polymer solution and continue stirring until it is fully dissolved and the mixture is homogeneous.

-

Carefully pour the solution into a clean, dry glass petri dish or onto a flat glass plate placed on a level surface inside a fume hood.

-

If a casting knife is used, spread the solution evenly to achieve a uniform thickness.

-

Allow the solvent to evaporate slowly at room temperature in the fume hood. This may take several hours to days depending on the solvent's volatility and the film's thickness.

-

Once the film appears dry, place it in a desiccator or a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.

-

Carefully peel the plasticized polymer film from the glass substrate.

Characterization of Plasticized Polymers

A series of standardized tests are performed to evaluate the effect of this compound on the properties of the polymer.

Data Presentation: Effect of this compound on Polymer Properties

The following tables summarize the expected effects of this compound on the mechanical and thermal properties of a generic polymer. The actual values will depend on the specific polymer, the concentration of the plasticizer, and the processing conditions.

Table 1: Mechanical Properties of this compound Plasticized Polymer

| Property | Test Method | Neat Polymer | Polymer + 10% this compound | Polymer + 20% this compound |

| Tensile Strength (MPa) | ASTM D638 | High | Medium | Low |

| Elongation at Break (%) | ASTM D638 | Low | Medium | High |

| Young's Modulus (GPa) | ASTM D638 | High | Medium | Low |

| Shore Hardness | ASTM D2240 | High | Medium | Low |

| Flexural Strength (MPa) | ASTM D790 | High | Medium | Low |

| Flexural Modulus (GPa) | ASTM D790 | High | Medium | Low |

Table 2: Thermal Properties of this compound Plasticized Polymer

| Property | Test Method | Neat Polymer | Polymer + 10% this compound | Polymer + 20% this compound |

| Glass Transition Temp. (Tg) (°C) | DMA | High | Medium | Low |

| Thermal Stability (Td) (°C) | TGA | High | Slightly Lower | Lower |

Experimental Protocols for Characterization

This test determines the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.

Procedure:

-

Cut dumbbell-shaped specimens from the prepared polymer films according to the dimensions specified in ASTM D638.

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and elongation data to generate a stress-strain curve from which the tensile properties can be calculated.

This test measures the flexural strength and modulus of the material, indicating its stiffness in bending.

Procedure:

-

Prepare rectangular specimens from the polymer films as per ASTM D790 dimensions.

-

Condition the specimens as described for the tensile test.

-

Place the specimen on a three-point bending fixture in a universal testing machine.

-

Apply a load to the center of the specimen at a specified rate until it breaks or reaches a certain deflection.

-

Record the load and deflection data to determine the flexural properties.

This test measures the indentation hardness of the plasticized polymer using a durometer.

Procedure:

-

Place the polymer film on a hard, flat surface. The thickness of the sample should meet the minimum requirement of the standard.

-

Press the durometer firmly and vertically onto the surface of the specimen

Troubleshooting & Optimization

troubleshooting common side reactions in isobutyl oleate synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of isobutyl oleate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for this compound synthesis?

A1: The primary reaction is the Fischer esterification of oleic acid with isobutanol, typically catalyzed by a strong acid such as sulfuric acid. This reaction is reversible, and water is formed as a byproduct.

Q2: What are the most common side reactions observed during this compound synthesis?

A2: The most prevalent side reactions include:

-

Dehydration of Isobutanol: Isobutanol can dehydrate to form isobutylene, especially at higher temperatures and in the presence of a strong acid catalyst.

-

Ether Formation: Two molecules of isobutanol can react to form diisobutyl ether, another acid-catalyzed dehydration reaction.

-

Oligomerization of Oleic Acid: At elevated temperatures, the unsaturated fatty acid, oleic acid, can undergo thermal oligomerization.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Several analytical techniques can be employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying the desired product, unreacted starting materials, and various side products.[1][2][3][4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the carboxylic acid peak and the appearance of the ester peak. It can also help in identifying the presence of certain functional groups related to side products.[5][6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of this compound and characterize any impurities.

Q4: What is the impact of water on the synthesis?

A4: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (oleic acid and isobutanol), thereby reducing the yield of this compound.[9] It is crucial to remove water as it is formed to drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low Yield of this compound

| Potential Cause | Troubleshooting Steps | Explanation |

| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using TLC or FTIR until the starting materials are consumed. | Esterification is an equilibrium reaction and may require sufficient time to reach completion. |

| 2. Increase Reaction Temperature: Carefully increase the temperature within the recommended range (typically 100-130°C for acid catalysis).[10] | Higher temperatures increase the reaction rate. However, excessive heat can promote side reactions. | |

| 3. Optimize Catalyst Concentration: If using an acid catalyst, ensure the appropriate concentration is used (e.g., 1-2% w/w of reactants). | The catalyst accelerates the reaction, but too much can lead to side product formation. | |

| Equilibrium Shift | 1. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to the reaction mixture.[9] | Removing the water byproduct shifts the equilibrium towards the formation of the ester, increasing the yield. |

| 2. Use Excess Isobutanol: Employ a molar excess of isobutanol (e.g., a 2:1 or 3:1 molar ratio of isobutanol to oleic acid). | Using an excess of one reactant drives the equilibrium towards the products. | |

| Product Loss During Workup | 1. Optimize Extraction and Washing: Ensure proper phase separation during aqueous workup. Minimize the number of washes if the product has some water solubility. | Inefficient extraction or washing procedures can lead to loss of the desired ester. |

| 2. Careful Distillation: If purifying by distillation, use vacuum distillation to avoid thermal degradation of the product at high temperatures. | This compound has a high boiling point, and distillation at atmospheric pressure can cause decomposition. |

Issue 2: Presence of Side Products

| Side Product Detected | Potential Cause | Troubleshooting and Prevention |

| Isobutylene (gas) | High Reaction Temperature: Temperatures exceeding the optimal range for esterification can favor the dehydration of isobutanol. | Action: Maintain the reaction temperature within the recommended range (e.g., 100-130°C). Consider using a milder catalyst if high temperatures are necessary for the esterification. |

| Diisobutyl Ether | High Catalyst Concentration and/or High Temperature: Strong acid catalysts and elevated temperatures promote the intermolecular dehydration of isobutanol. | Action: Reduce the concentration of the acid catalyst. Operate at the lower end of the effective temperature range for esterification. |

| Oleic Acid Oligomers | Excessively High Reaction Temperature and/or Prolonged Reaction Time: Thermal stress on oleic acid can lead to polymerization. | Action: Avoid unnecessarily high temperatures and extended reaction times once the esterification is complete. Monitor the reaction and stop it once the conversion of oleic acid is maximized. |

Quantitative Data on Side Reactions (Illustrative)

The following tables provide an illustrative overview of how reaction conditions can influence the formation of side products. The exact percentages will vary based on the specific experimental setup.

Table 1: Effect of Temperature on Isobutanol Dehydration (Illustrative)

| Reaction Temperature (°C) | This compound Yield (%) | Isobutylene Formation (mol %) |

| 100 | 85 | < 1 |

| 120 | 92 | ~2 |

| 140 | 88 | ~8 |

| 160 | 75 | > 15 |

Table 2: Effect of Sulfuric Acid Concentration on Diisobutyl Ether Formation (Illustrative)

| H₂SO₄ Conc. (w/w %) | This compound Yield (%) | Diisobutyl Ether (mol %) |

| 0.5 | 80 | < 0.5 |

| 1.0 | 92 | ~1 |

| 2.0 | 90 | ~4 |

| 4.0 | 82 | ~10 |

Experimental Protocols

Key Experiment: Acid-Catalyzed Synthesis of this compound

Objective: To synthesize this compound from oleic acid and isobutanol using sulfuric acid as a catalyst.

Materials:

-

Oleic acid (technical grade, ~90%)

-

Isobutanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene (for Dean-Stark, optional)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser. If removing water azeotropically, include a Dean-Stark trap filled with toluene between the flask and the condenser.

-

Reactant Addition: To the flask, add oleic acid (1 mole equivalent) and isobutanol (2-3 mole equivalents).

-

Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (1-2% of the total weight of the reactants).

-

Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the excess isobutanol, typically around 100-120°C). If using a Dean-Stark trap, continue reflux until no more water is collected.[9] Monitor the reaction progress by TLC or FTIR. The reaction is typically complete within 2-6 hours.[10]

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious as CO₂ will be evolved. Repeat the wash until no more gas evolves.

-

Aqueous Wash: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Solvent Removal: Remove the excess isobutanol and any toluene using a rotary evaporator.

-

Purification (Optional): For higher purity, the crude this compound can be purified by vacuum distillation.

Visualizations

References

- 1. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 3. Gas chromatography-mass spectrometry of isobutyl ester trimethylsilyl ether derivatives of bile acids and application to the study of bile sterol and bile acid biosynthesis in rat liver epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. FTIR spectroscopic identification of impurities in commercial grade methyl isobutyl carbinol (Conference) | ETDEWEB [osti.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN103360244A - this compound catalytic synthesis technology - Google Patents [patents.google.com]

methods for removing water byproduct in isobutyl oleate esterification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isobutyl oleate esterification. The focus is on effective methods for removing the water byproduct to drive the reaction equilibrium towards higher product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water during this compound esterification?

The esterification of oleic acid with isobutanol is a reversible reaction. Water is a byproduct, and its accumulation in the reaction mixture will shift the equilibrium back towards the reactants (oleic acid and isobutanol), thereby limiting the yield of this compound.[1] Continuous removal of water is essential to drive the reaction to completion and achieve a high conversion of the reactants to the desired ester product.[2][3][4]

Q2: What are the primary methods for removing water from the esterification reaction?

The most common and effective methods for in-situ water removal during this compound esterification are:

-

Azeotropic Distillation: This technique involves using a solvent that forms a low-boiling azeotrope with water. The azeotrope is continuously distilled off, and upon condensation, the water separates from the immiscible solvent and can be removed.[5][6]

-

Use of Desiccants: Solid drying agents, such as molecular sieves, can be added to the reaction mixture to selectively adsorb the water as it is formed.[7]

-

Reactive Distillation: This process combines chemical reaction and distillation in a single unit. As the esterification proceeds in the reactive section of the column, the water byproduct is continuously separated by distillation, which enhances the reaction rate and conversion.[8][9]

Q3: How do I choose the best water removal method for my experiment?

The choice of method depends on several factors, including the scale of your reaction, the available equipment, and the desired purity of the final product.

-

Azeotropic distillation with a Dean-Stark trap is a classic and effective laboratory-scale method. It is relatively simple to set up and provides efficient water removal.[5][10]

-

Molecular sieves are convenient for smaller-scale reactions where the amount of water produced is relatively low. They can be used in a simple reflux setup without the need for specialized distillation glassware. However, the capacity of the sieves is limited, and they may need to be regenerated.[7]

-

Reactive distillation is a more advanced technique suitable for larger-scale production where process intensification and energy savings are important. It offers high conversion in a single piece of equipment but requires more complex setup and control.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound

| Potential Cause | Troubleshooting Steps |

| Inefficient Water Removal | - Azeotropic Distillation: Ensure the correct solvent (e.g., toluene, heptane) is used to form an azeotrope with water. Check for leaks in the Dean-Stark apparatus. Ensure the heating rate is sufficient to maintain a steady reflux and azeotrope removal. |

| - Desiccants: Use a sufficient quantity of activated molecular sieves (e.g., 3Å or 4Å). Ensure the sieves are properly activated (dried in an oven) before use. Consider using a Soxhlet extractor to continuously expose the reaction vapors to fresh desiccant.[7] | |

| - Reactive Distillation: Optimize the reboiler duty and reflux ratio to ensure efficient separation of water from the reactants and product. Check the catalyst activity in the reactive zone.[9] | |

| Reaction Equilibrium Not Sufficiently Shifted | - Increase the molar ratio of isobutanol to oleic acid. A common ratio is 2:1 or higher.[11] |

| Catalyst Deactivation | - If using a solid acid catalyst, it may be poisoned by water. Consider regenerating or replacing the catalyst. |

Issue 2: Emulsion Formation During Product Work-up

| Potential Cause | Troubleshooting Steps |

| Presence of Unreacted Oleic Acid and Catalyst Residues | - During aqueous washing to remove the acid catalyst and excess alcohol, soaps can form from the neutralization of unreacted oleic acid, leading to stable emulsions.[12] |

| - To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. | |

| - Perform washings with deionized water gently to minimize emulsion formation. | |

| - Consider using a dry work-up method if emulsions are persistent. This involves neutralizing the catalyst with a solid base (e.g., sodium bicarbonate), filtering, and then removing the excess alcohol and solvent under vacuum. |

Quantitative Data Summary

The following table summarizes the impact of different water removal techniques on the conversion of oleic acid to its ester. While specific data for this compound is limited, the data for similar esterifications provide a good comparison.

| Water Removal Method | Reactants | Catalyst | Reaction Time | Temperature (°C) | Oleic Acid Conversion (%) | Reference |

| With Dean-Stark Trap | Oleic Acid, Ethanol | Sulfuric Acid | 10 hours | 90 | 98.78 | [3][4] |

| Without Water Removal | Oleic Acid, Ethanol | Sulfuric Acid | 10 hours | 90 | 54.96 | [3][4] |

| Reactive Distillation | Oleic Acid, n-Butanol | Amberlyst-15 | 7-8 hours | Not Specified | High (approaching 100%) | [8] |

| Molecular Sieves | Oleic Acid, Propanol | Novozym 435 | ~6 hours | 45 | Significantly higher than without sieves | [7] |

Experimental Protocols

Protocol 1: Azeotropic Distillation using a Dean-Stark Trap

Objective: To synthesize this compound from oleic acid and isobutanol with the continuous removal of water via azeotropic distillation.

Materials:

-

Oleic acid

-

Isobutanol

-

Toluene (or another suitable water-immiscible solvent)

-

Sulfuric acid (or another acid catalyst)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the reflux apparatus with the round-bottom flask, Dean-Stark trap, and reflux condenser.

-

To the round-bottom flask, add oleic acid, a molar excess of isobutanol (e.g., 2:1 molar ratio), and toluene.

-

Add a catalytic amount of sulfuric acid to the flask.

-

Add a magnetic stir bar and begin stirring.

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

As the azeotrope condenses, it will separate into two layers in the trap. The denser water layer will collect at the bottom, and the less dense toluene layer will overflow back into the reaction flask.[6][10]

-

Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Proceed with the work-up procedure to isolate and purify the this compound.

Protocol 2: Water Removal using Molecular Sieves in a Soxhlet Extractor

Objective: To synthesize this compound using molecular sieves to continuously remove the water byproduct.

Materials:

-

Oleic acid

-

Isobutanol

-

Sulfuric acid

-

3Å or 4Å Molecular sieves

-

Round-bottom flask

-

Soxhlet extractor

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 250-300°C) for several hours and then allowing them to cool in a desiccator.

-

Place the activated molecular sieves in the thimble of the Soxhlet extractor.

-

Set up the reaction apparatus with the round-bottom flask, Soxhlet extractor, and reflux condenser.

-

In the round-bottom flask, combine oleic acid, a molar excess of isobutanol, and a catalytic amount of sulfuric acid.

-

Add a magnetic stir bar and begin stirring.

-

Heat the reaction mixture to reflux. The vapors of isobutanol and the water byproduct will rise into the Soxhlet extractor.

-

The vapors will condense and drip onto the molecular sieves, which will adsorb the water.[7]

-

Once the Soxhlet extractor is full, the solvent (now dried) will siphon back into the reaction flask.

-

Continue this process for several hours to ensure the complete removal of water and drive the reaction to completion.

-

After cooling, proceed with the product work-up.

Protocol 3: Reactive Distillation

Objective: To produce this compound in a reactive distillation column, where reaction and separation occur simultaneously.

Materials:

-

Oleic acid

-

Isobutanol

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Reactive distillation column with a reboiler, rectifying section, reactive section, and stripping section.

Procedure:

-

Pack the reactive section of the distillation column with the solid acid catalyst.

-

Feed the oleic acid and isobutanol into the reactive distillation column at the appropriate feed points. Typically, the less volatile component (oleic acid) is fed above the reactive section, and the more volatile component (isobutanol) is fed below or into the reactive section.

-

Heat the reboiler to initiate the reaction and distillation.

-

The esterification reaction occurs in the reactive section.

-

The more volatile components (isobutanol and water) move up the column, while the less volatile component (this compound) moves down.

-

Water is removed from the top of the column as a distillate, while the purified this compound is collected from the bottom of the column.[8]

-

Control the reboiler duty and reflux ratio to optimize the separation and achieve high conversion.

Visualizations

Caption: Logical workflow for this compound esterification with water removal.

Caption: Experimental setup for azeotropic distillation.

Caption: Diagram of a reactive distillation column for this compound synthesis.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. m.youtube.com [m.youtube.com]

- 8. irjet.net [irjet.net]

- 9. irjet.net [irjet.net]

- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Identifying and Characterizing Impurities in Isobutyl Oleate Samples

Welcome to the technical support center for isobutyl oleate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing impurities in this compound samples. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed analytical protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the ester formed from the reaction of oleic acid and isobutanol.[1][2] It is a clear, colorless liquid with a mild odor.[1] Due to its properties as an emollient, solvent, and dispersing agent, it is used in various industries, including cosmetics and personal care products, lubricants, coatings, and adhesives.[1] It can also be used in the pharmaceutical industry as a solvent or carrier in drug formulations.[1]

Q2: What are the likely sources of impurities in this compound?

A2: Impurities in this compound can originate from several sources:

-

Raw Materials: The starting materials, oleic acid and isobutanol, may contain impurities. For example, the oleic acid might be a mixture of different fatty acids, and the isobutanol could contain other isomers or related alcohols.

-

Synthesis Process: The esterification reaction may not go to completion, leaving unreacted oleic acid and isobutanol in the final product.[3] Side reactions can also occur, especially at high temperatures, leading to the formation of byproducts.[3]

-

Degradation: this compound can degrade over time, especially when exposed to high temperatures, oxygen, or light.[3][4] This can lead to the formation of oxidation products and other degradation compounds.[3][4]

-

Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the final product.[3]

Q3: What are the common types of impurities found in this compound?

A3: Common impurities include:

-

Unreacted starting materials: Oleic acid and isobutanol.

-

Other fatty acid esters: If the oleic acid source contained other fatty acids (e.g., palmitic acid, stearic acid, linoleic acid), their corresponding isobutyl esters will be present.

-

Trans-isomers of this compound: Formed if the synthesis conditions cause isomerization of the double bond in oleic acid.

-

Oxidation products: Such as aldehydes, ketones, and shorter-chain fatty acids, resulting from the cleavage of the double bond in the oleate chain.

-

Degradation products: High temperatures can cause the breakdown of the ester into isobutanol, oleic acid, and various hydrocarbons.[4]

Q4: What analytical techniques are most suitable for identifying and quantifying these impurities?

A4: The most common and effective techniques are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is well-suited for detecting and identifying other fatty acid esters, unreacted starting materials, and some degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present. It is particularly useful for identifying the functional groups present and can be used for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and can be coupled with various detectors, including mass spectrometry (LC-MS), for identification.

-

Titration: Simple titration methods can be used to determine the acid value, which quantifies the amount of free fatty acids (like unreacted oleic acid) in the sample.[5][6]

Q5: What are the typical purity specifications for this compound?

A5: While specifications can vary by grade and supplier, typical quality control parameters include:

-

Purity: Often specified as a minimum percentage (e.g., >98% or >99%) as determined by GC.

-

Acid Value: A measure of the free fatty acids, typically a low value is required (e.g., <1.0 mg KOH/g).

-

Iodine Value: Indicates the degree of unsaturation.

-

Moisture Content: The amount of water present in the sample.

Troubleshooting Guide

Problem: I see unexpected peaks in my Gas Chromatography (GC) chromatogram. What could they be?

Answer: Unexpected peaks in a GC chromatogram can arise from several sources. Use the following decision tree to troubleshoot the issue:

Caption: Troubleshooting unexpected GC peaks.

Problem: My Mass Spectrometry (MS) data for an unknown peak is ambiguous. How can I confirm its identity?

Answer: If the MS library search is inconclusive, consider the following steps:

-

Analyze the Fragmentation Pattern: Manually interpret the mass spectrum. For esters, look for characteristic fragments corresponding to the alcohol and acid portions.

-

Check for Molecular Ion: Determine the molecular weight of the unknown compound from the molecular ion peak (if present). This can help in proposing a molecular formula.

-

Use a High-Resolution Mass Spectrometer (HRMS): If available, HRMS will provide the exact mass of the ions, allowing for the determination of the elemental composition.

-

Derivatization: Chemically modify the sample to create a derivative with a more characteristic mass spectrum. For example, silylation of free hydroxyl groups.

-

Analyze a Standard: If you have a hypothesis about the identity of the impurity, inject a pure standard of that compound to compare its retention time and mass spectrum.

-

Complement with NMR: Obtain an NMR spectrum of the sample to get structural information that can complement the MS data.

Problem: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that I cannot assign to this compound. What do they indicate?

Answer: Unassigned signals in an NMR spectrum point to the presence of impurities.

-

Signals around 10-12 ppm: Indicate the presence of a carboxylic acid proton, likely from unreacted oleic acid.

-

A broad singlet: Could be due to water or a hydroxyl group from unreacted isobutanol.

-

Additional signals in the 0.8-1.0 ppm and 3.0-4.0 ppm regions: May suggest the presence of other alcohols or their corresponding esters.

-

Signals in the vinylic region (around 5.3 ppm) with different integration: Could indicate the presence of other unsaturated fatty acid esters, such as isobutyl linoleate.

Problem: The acid value of my this compound sample is too high. What does this mean and how can I address it?

Answer: A high acid value indicates an excess of free fatty acids in your sample, most likely unreacted oleic acid.[6] This can be due to an incomplete esterification reaction or hydrolysis of the this compound. To address this, you can:

-

Optimize the Synthesis: Drive the esterification reaction to completion by removing water, using a more effective catalyst, or adjusting the molar ratio of reactants.[3]

-

Purify the Product: Use techniques like liquid-liquid extraction with a mild base (e.g., sodium bicarbonate solution) to remove the free fatty acids, followed by washing and drying. Distillation can also be used for purification.

Problem: My sample appears cloudy or has visible particles. What could be the cause?

Answer: Cloudiness or particles can be due to:

-

Water: The sample may be "wet". Try drying the sample over a drying agent like anhydrous sodium sulfate.

-

Insoluble Impurities: These could be catalyst residues or high-melting point impurities. Filtration may be necessary.

-

Crystallization: If the temperature is low, some components (including this compound itself or saturated fatty acid esters) may start to crystallize. Gently warming the sample should redissolve the crystals.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its common impurities.

1. Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

If the sample is viscous, ensure it is fully dissolved.

-

Transfer the diluted sample to a GC vial.

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For better separation of fatty acid esters, a more polar column like a DB-23 or HP-88 can be used. |

| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |

| Injector Temp. | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | - Initial temperature: 100 °C, hold for 2 min- Ramp to 280 °C at 10 °C/min- Hold at 280 °C for 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

3. Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

For each peak, compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for identification.

-

Quantify impurities by comparing their peak areas to that of the main this compound peak (assuming similar response factors for structurally related impurities) or by using an internal standard for more accurate quantification.

Protocol 2: ¹H NMR Spectroscopy for Identification and Quantification of Impurities

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

2. NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Spectral Analysis:

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate all signals.

-

Identify the characteristic signals for this compound (see Table 3).

-

Analyze any unassigned signals to identify potential impurities. For example, a signal for a carboxylic acid proton around 10-12 ppm would indicate the presence of free oleic acid.

Protocol 3: Determination of Acid Value

This protocol is based on a standard titration method.[5][7]

1. Reagents:

-

Titrant: Standardized 0.1 M potassium hydroxide (KOH) in ethanol.

-

Solvent: A mixture of ethanol and diethyl ether (1:1 v/v), neutralized to a phenolphthalein endpoint.

-